Fadrozole

Vue d'ensemble

Description

Le fadrozole est un inhibiteur de l'aromatase non stéroïdien sélectif, principalement utilisé dans le traitement des maladies dépendantes des œstrogènes telles que le cancer du sein. Il est connu pour sa haute spécificité et sa puissance dans l'inhibition de l'enzyme aromatase, qui est responsable de la conversion des androgènes en œstrogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le fadrozole peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du 4-(5,6,7,8-tétrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile avec divers réactifs dans des conditions contrôlées. La synthèse implique généralement l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que l'acide sulfurique .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound peut impliquer des réacteurs chimiques à grande échelle et des mesures strictes de contrôle qualité pour garantir la pureté et l'efficacité du produit final. Le processus peut inclure des étapes de cristallisation pour obtenir le chlorhydrate de this compound, qui est une forme plus stable du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le fadrozole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : Le this compound peut subir des réactions de substitution où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .

Applications De Recherche Scientifique

Therapeutic Applications in Oncology

Breast Cancer Treatment

Fadrozole is primarily studied for its efficacy in treating hormone-receptor-positive breast cancer in postmenopausal women. Clinical trials have demonstrated its effectiveness as a second-line treatment for metastatic breast cancer. For instance, a study involving 80 postmenopausal women showed an overall response rate of 23% with median survival times reaching 22.6 months . The drug exhibited a favorable safety profile, with mild side effects such as hot flashes and nausea being the most common .

| Study | Population | Dosage | Response Rate | Median Survival |

|---|---|---|---|---|

| Study 1 | 80 women | 1 mg/d or 4 mg/d | 23% | 22.6 months |

| Study 2 | Phase III trial | Varies | 17% | Not reported |

Pediatric Endocrinology

Precocious Puberty

This compound has been investigated for its potential to manage precocious puberty in girls, particularly those with conditions like McCune-Albright syndrome. A study involving 16 girls indicated that while some benefits were observed (e.g., decreased frequency of menses), the overall efficacy was limited, necessitating additional treatments for those with central precocious puberty . Notably, adverse effects included hormonal imbalances leading to abdominal pain and muscle weakness at higher dosages.

Ecotoxicology

Environmental Impact Studies

This compound's role as an endocrine disruptor has been highlighted in ecological research. Studies on fish species, such as fathead minnows, revealed that exposure to this compound resulted in significant reproductive toxicity, including reduced fecundity and altered hormone levels . This underscores the compound's potential ecological risks and the need for careful monitoring of its environmental presence.

| Study | Organism | Concentration (μg/L) | Effects Observed |

|---|---|---|---|

| Study 1 | Fathead minnows | 2-50 | Reduced fecundity, altered hormone levels |

| Study 2 | Various aquatic species | Varies | Inhibition of aromatase activity |

Case Studies and Research Findings

- Breast Cancer Efficacy : In a clinical trial assessing this compound's impact on postmenopausal women with metastatic breast cancer, results indicated that it could serve effectively as a second-line treatment option .

- Pediatric Application Limitations : Research on this compound's use in treating precocious puberty highlighted its limited effectiveness and the necessity for adjunct therapies in cases of central precocious puberty .

- Ecotoxicological Concerns : Studies examining the effects of this compound on aquatic life demonstrated significant reproductive impairment in fish exposed to the compound, raising concerns about its environmental safety .

Mécanisme D'action

Fadrozole exerts its effects by inhibiting the aromatase enzyme, which is crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme, this compound reduces the levels of estrogen in the body, thereby inhibiting the growth of estrogen-dependent tumors. The molecular targets include the aromatase enzyme and the pathways involved in estrogen biosynthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Letrozole : Un autre inhibiteur de l'aromatase non stéroïdien avec un mécanisme d'action similaire.

Anastrozole : Un inhibiteur puissant de l'aromatase utilisé dans le traitement du cancer du sein.

Exemestane : Un inhibiteur stéroïdien de l'aromatase qui se lie irréversiblement à l'enzyme aromatase.

Unicité du fadrozole

Le this compound est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de l'aromatase. Il s'est avéré plus efficace dans certains contextes cliniques par rapport à d'autres composés similaires. De plus, sa nature non stéroïdienne réduit le risque d'effets secondaires associés aux inhibiteurs stéroïdiens .

Activité Biologique

Fadrozole is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone-sensitive cancers, particularly breast cancer. Its biological activity extends beyond oncology, influencing various physiological processes across different species. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on reproductive systems, and implications in clinical and experimental settings.

This compound functions by inhibiting the aromatase enzyme (CYP19), which converts androgens into estrogens. By blocking this conversion, this compound effectively reduces estrogen levels in the body, which is particularly beneficial in conditions where estrogen promotes tumor growth.

In Mammals

- Breast Cancer Treatment : this compound has been studied as a second-line treatment for postmenopausal women with metastatic breast cancer. In one study, it demonstrated a response rate of 23% with manageable side effects such as hot flashes and nausea . The median survival time was reported to be 22.6 months .

- Precocious Puberty : In a clinical trial involving girls with precocious puberty due to McCune-Albright syndrome, this compound was administered to assess its efficacy in halting premature sexual development. Although some benefits were observed, including decreased frequency of menses and slowed linear growth, the overall benefit was limited .

- Granulosa Cell Activity : Research has shown that this compound significantly reduces estradiol production and telomerase activity in pig granulosa cells. Treatment led to decreased proliferation rates and aromatase expression in both small and large follicle-derived cells .

In Non-Mammalian Species

- Sex Reversal in Chickens : this compound has been utilized to induce sex reversal in embryonic chickens. Studies indicate that treatment leads to the development of testicular structures instead of ovaries, demonstrating its potent influence on gonadal differentiation .

- Aquaculture Applications : this compound's role in sex determination has been investigated in fish species such as common carp, where it affects sex ratios during critical developmental windows . In fathead minnows, exposure resulted in decreased fecundity and disrupted reproductive endocrinology, confirming its endocrine-disrupting potential .

Table 1: Summary of this compound's Effects in Different Studies

| Study Focus | Species | Key Findings |

|---|---|---|

| Breast Cancer Treatment | Humans | 23% response rate; median survival 22.6 months |

| Precocious Puberty | Girls | Limited overall benefit; some decrease in menses |

| Granulosa Cell Activity | Pigs | Decreased estradiol production; reduced telomerase activity |

| Sex Reversal | Chickens | Induced testicular development from ovarian structures |

| Reproductive Endocrinology | Fathead Minnows | Reduced fecundity; inhibition of aromatase activity |

Case Studies

- Breast Cancer Case Study : In a cohort of postmenopausal women treated with this compound, one patient showed complete response while others exhibited partial responses. Side effects were generally mild but included hot flashes and gastrointestinal discomfort.

- Aquaculture Case Study : A study on common carp demonstrated that administering this compound during critical growth periods significantly skewed sex ratios towards males, impacting breeding programs.

Propriétés

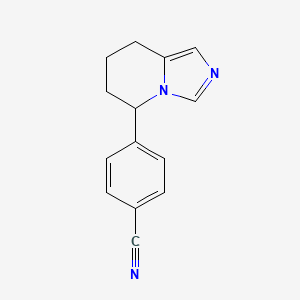

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFFLWZZBQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-31-3 (mono-hydrochloride) | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034141 | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-47-1 | |

| Record name | Fadrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fadrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.